molecular formula C19H17ClF3N3O3 B4056012 (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

Cat. No.: B4056012
M. Wt: 427.8 g/mol
InChI Key: BJFPHRAQXSPMBY-UHFFFAOYSA-N
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Description

The compound (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique combination of chloro, fluoro, methyl, and nitro functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual aromatic rings, followed by their functionalization with chloro, fluoro, and nitro groups. The final step involves the coupling of these functionalized aromatic rings with a piperazine derivative under controlled conditions, such as specific temperature and pH levels, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is crucial in achieving high purity and efficiency. For example, a packed-bed continuous flow reactor with a suitable catalyst can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of chloro, fluoro, and nitro groups with biological macromolecules. It may also serve as a precursor for designing new drugs with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities. The presence of multiple functional groups allows for fine-tuning of its biological activity.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone involves its interaction with specific molecular targets. The chloro, fluoro, and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The piperazine ring may also interact with receptors in the body, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3/c1-10-7-14(22)18(23)16(17(10)20)19(27)25-6-5-24(9-11(25)2)15-4-3-12(26(28)29)8-13(15)21/h3-4,7-8,11H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPHRAQXSPMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(C(=CC(=C2F)F)C)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
(2-Chloro-5,6-difluoro-3-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone

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